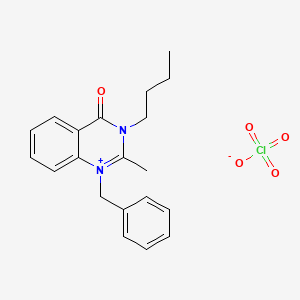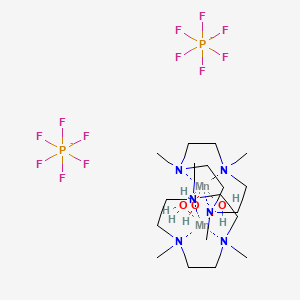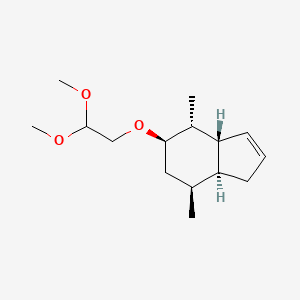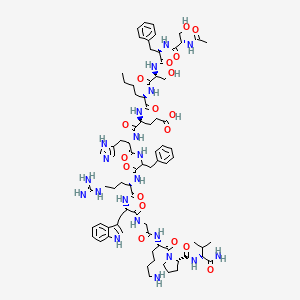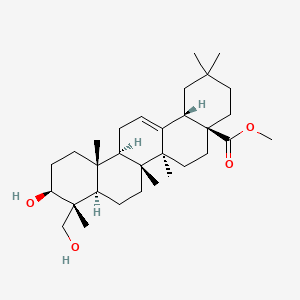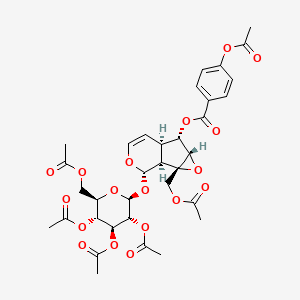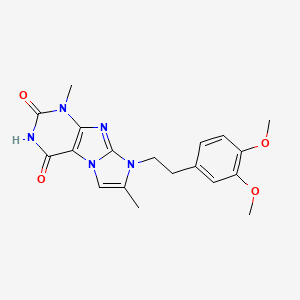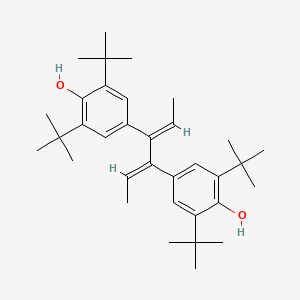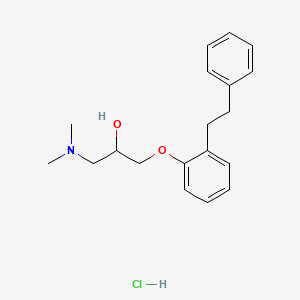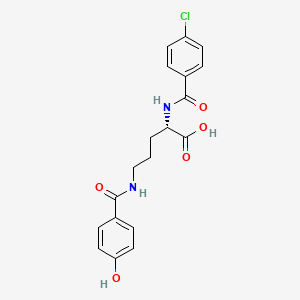
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is a synthetic compound that combines ornithine, an amino acid, with two distinct benzoyl groups: one chlorinated and one hydroxylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine typically involves the following steps:
Protection of Ornithine: The amino groups of ornithine are protected using suitable protecting groups to prevent unwanted reactions.
Acylation: The protected ornithine is then acylated with p-chlorobenzoyl chloride and p-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzoyl groups at the N(sup 2) and N(sup 5) positions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the acylation steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the role of ornithine in metabolic pathways.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorobenzoyl and hydroxybenzoyl groups can modulate the activity of these targets by altering their binding affinity and specificity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N(sup 2)-(p-Chlorobenzoyl)ornithine: Lacks the hydroxybenzoyl group, making it less versatile in terms of chemical reactivity.
N(sup 5)-(p-Hydroxybenzoyl)ornithine: Lacks the chlorobenzoyl group, which reduces its potential for certain types of chemical modifications.
N(sup 2)-(p-Methylbenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine: Similar structure but with a methyl group instead of a chlorine atom, affecting its electron-withdrawing properties.
Uniqueness
N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is unique due to the presence of both a chlorobenzoyl and a hydroxybenzoyl group. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
56396-41-9 |
|---|---|
Molecular Formula |
C19H19ClN2O5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-5-[(4-hydroxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C19H19ClN2O5/c20-14-7-3-13(4-8-14)18(25)22-16(19(26)27)2-1-11-21-17(24)12-5-9-15(23)10-6-12/h3-10,16,23H,1-2,11H2,(H,21,24)(H,22,25)(H,26,27)/t16-/m0/s1 |
InChI Key |
QSUNQRWZXIBGOR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


